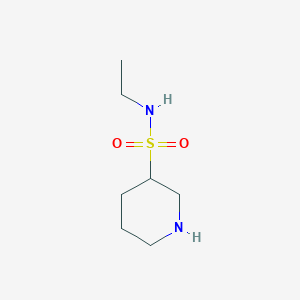
N-ethylpiperidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethylpiperidine-3-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethylpiperidine-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of readily available and low-cost commodity chemicals, which streamlines the synthetic process and reduces waste generation . Another approach involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), followed by reaction with an amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative coupling reactions. The use of ammonium carbamate as the nitrogen source and methanol as the reaction medium has been reported to be effective for the synthesis of primary sulfonamides .
Chemical Reactions Analysis
Types of Reactions: N-ethylpiperidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Reaction with nucleophiles to form substituted sulfonamides.
Common Reagents and Conditions:
Oxidation: N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in the presence of water.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products: The major products formed from these reactions include sulfonyl chlorides, amine derivatives, and substituted sulfonamides.
Scientific Research Applications
N-ethylpiperidine-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-ethylpiperidine-3-sulfonamide involves its interaction with molecular targets such as enzymes. Sulfonamides are known to act as competitive antagonists of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
Sulfonimidates: Sulfur (VI) species with a tetrahedral sulfur center, used as building blocks for other sulfur-containing compounds.
Sulfonamides: A broad class of compounds with similar sulfonyl functional groups, used in various pharmaceutical applications.
Uniqueness: N-ethylpiperidine-3-sulfonamide is unique due to its specific structure, which includes a piperidine ring and an ethyl group.
Properties
Molecular Formula |
C7H16N2O2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N-ethylpiperidine-3-sulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-2-9-12(10,11)7-4-3-5-8-6-7/h7-9H,2-6H2,1H3 |
InChI Key |
IJVFOIDZXNTRSW-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


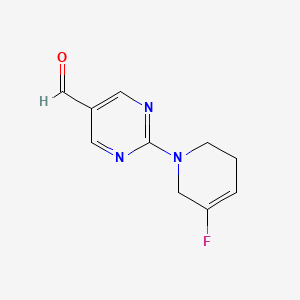
![Benzyl 3-(aminomethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13179885.png)
![Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13179894.png)
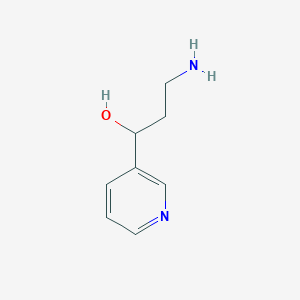
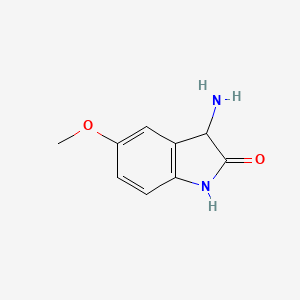
![[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine](/img/structure/B13179910.png)
![1-(2-methylpropyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13179912.png)
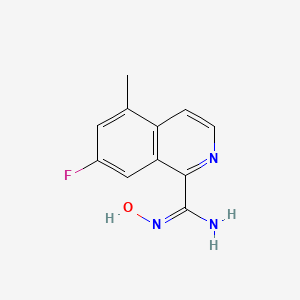

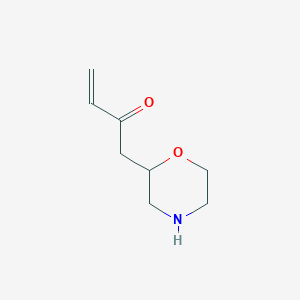
methanol](/img/structure/B13179933.png)

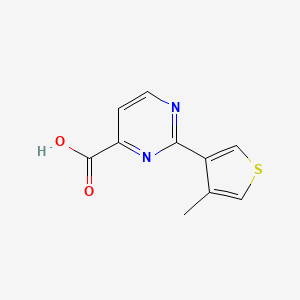
![4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13179948.png)
